molecular formula C12H15NO3S B2355780 N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide CAS No. 462069-22-3

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide

Cat. No.: B2355780
CAS No.: 462069-22-3
M. Wt: 253.32
InChI Key: IIAOMJPEQNIIDO-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide is an organic compound that features a thiolane ring with a sulfone group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide typically involves the reaction of 3-aminothiolane with phenylacetyl chloride in the presence of a base. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol to ensure high yield and purity. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and scalability. The use of catalysts and optimized solvent systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding thiolane derivatives.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiolane derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylacetamide moiety may also contribute to its bioactivity by interacting with cellular receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-(3-phenoxyphenoxy)acetamide
  • N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
  • Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide is unique due to its combination of a thiolane ring with a sulfone group and a phenylacetamide moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h1-5,11H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAOMJPEQNIIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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